5-(1,3-dimethyl-1H-pyrazol-5-yl)-6-hydroxy-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
Overview
Description
5-(1,3-dimethyl-1H-pyrazol-5-yl)-6-hydroxy-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that features both pyrazole and pyrimidinedione moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyrimidinedione rings in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-6-hydroxy-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Formation of the Pyrimidinedione Ring: This involves the cyclization of a urea derivative with a β-dicarbonyl compound under acidic or basic conditions.
Coupling of the Pyrazole and Pyrimidinedione Rings: This step may involve the use of a coupling reagent such as a carbodiimide or a phosphonium salt to link the two heterocyclic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups in the pyrimidinedione ring can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and organometallic reagents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biology and Medicine
Drug Development: The compound can be used as a scaffold for the design of new drugs with potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.
Biological Probes: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industry
Dyes and Pigments: The compound can be used as a precursor for the synthesis of dyes and pigments with unique color properties.
Mechanism of Action
The mechanism of action of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-6-hydroxy-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 1,3-dimethyl-1H-pyrazole, exhibit similar chemical properties and reactivity.
Pyrimidinedione Derivatives: Compounds containing the pyrimidinedione ring, such as 1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, exhibit similar chemical properties and reactivity.
Uniqueness
The uniqueness of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-6-hydroxy-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione lies in the combination of both pyrazole and pyrimidinedione rings in its structure This dual functionality may confer unique chemical and biological properties that are not observed in compounds containing only one of these rings
Properties
IUPAC Name |
5-(2,5-dimethylpyrazol-3-yl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-6-5-7(15(4)12-6)8-9(16)13(2)11(18)14(3)10(8)17/h5,16H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLIQRAUEXFVOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(N(C(=O)N(C2=O)C)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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